Benzyl Piperidine-4-carboxylate
Description
Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Sciences and Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. exlibrisgroup.comnih.gov It is the most common heterocycle found in FDA-approved drugs, highlighting its importance in the development of therapeutic agents. exlibrisgroup.com Piperidine and its derivatives are integral to a wide array of pharmaceuticals, including those targeting the central nervous system, as well as anticancer, antihistamine, and analgesic medications. exlibrisgroup.comijnrd.org
The prevalence of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The piperidine ring can be readily modified with various functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. thieme-connect.com
Improved Pharmacokinetics: Incorporating a piperidine scaffold can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com
Three-Dimensional Complexity: The non-planar nature of the piperidine ring provides a three-dimensional framework that can lead to more specific interactions with biological targets. cambridgemedchemconsulting.com
The synthesis of piperidine derivatives is a major focus in organic chemistry, with numerous methods developed for their creation, including the hydrogenation of pyridine (B92270) precursors. nih.gov
Overview of Research Trajectories for Benzyl (B1604629) Piperidine-4-carboxylate and Cognate Derivatives
Research involving Benzyl Piperidine-4-carboxylate and its related derivatives has followed several key trajectories, primarily centered on its utility as a synthetic intermediate for creating novel bioactive molecules. Scientists utilize this compound as a starting point for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, to generate a diverse library of piperidine derivatives.
One significant area of investigation involves the modification of the carboxylate group to form amides and other functional groups. For instance, 4-benzylpiperidine (B145979) carboxamides have been synthesized and studied for their potential as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors (SNRIs), a class of antidepressants. nih.gov Further research has explored shifting the activity of these compounds towards triple reuptake inhibitors (TRIs) by also targeting the dopamine (B1211576) transporter. nih.gov
Another research avenue focuses on the development of multi-target-directed ligands, particularly for complex diseases like Alzheimer's. nih.govnih.gov In this context, derivatives of N-benzylpiperidine have been designed to simultaneously inhibit multiple enzymes, such as acetylcholinesterase (AChE) and histone deacetylase (HDAC), and to possess other beneficial properties like anti-amyloid aggregation and metal chelation. nih.govnih.gov
Furthermore, benzylpiperidine derivatives are being investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pain, inflammation, and cancer. unimi.it The goal of this research is to develop potent and selective MAGL inhibitors with favorable ADME properties. unimi.it
Table 1: Research Applications of Benzyl Piperidine Derivatives
| Research Area | Target/Application | Key Findings |
|---|---|---|
| Neurodegenerative Diseases | Dual HDAC/AChE inhibitors for Alzheimer's disease. nih.gov | Compounds d5 and d10 showed dual enzyme inhibition and neuroprotective effects. nih.gov |
| Neurodegenerative Diseases | Cholinesterase inhibitors with β-amyloid anti-aggregation properties. nih.gov | Compound 23 demonstrated potent butyrylcholinesterase inhibition and anti-aggregation activity. nih.gov |
| Pain, Inflammation, Cancer | Reversible monoacylglycerol lipase (MAGL) inhibitors. unimi.it | Compounds 28 and 29 exhibited high potency and selectivity for MAGL. unimi.it |
| Depression | Serotonin/Norepinephrine and Triple Reuptake Inhibitors. nih.gov | 4-benzylpiperidine carboxamides show potential as SNRIs and TRIs. nih.gov |
The N-Benzyl Piperidine Structural Motif as a Privileged Structure in Drug Discovery
The N-benzyl piperidine (N-BP) motif is widely recognized as a "privileged structure" in drug discovery. cambridgemedchemconsulting.comnih.gov This term, first introduced by Ben Evans, describes molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. cambridgemedchemconsulting.com The N-BP motif's privileged status stems from its unique combination of structural and electronic features. cambridgemedchemconsulting.comnih.gov
The key characteristics that contribute to the N-BP motif's utility include:
Structural Flexibility and 3D Nature: The non-planar piperidine ring and the rotatable benzyl group allow the molecule to adopt various conformations, enabling it to fit into a wide range of binding pockets. cambridgemedchemconsulting.comnih.gov
Cation-π Interactions: The positively charged nitrogen of the piperidine ring can form strong, non-covalent interactions with the electron-rich aromatic rings of amino acid residues in proteins. cambridgemedchemconsulting.comnih.gov
Versatility for Modification: The N-BP scaffold provides a platform for introducing diverse substituents, allowing medicinal chemists to fine-tune a compound's potency, selectivity, and physicochemical properties. cambridgemedchemconsulting.comnih.gov
The N-benzylpiperidine fragment is a key component in numerous approved drugs and clinical candidates. nih.gov For example, it is a central feature of donepezil (B133215), a widely used medication for Alzheimer's disease. nih.govresearchgate.net The N-benzylpiperidine moiety in donepezil is crucial for its inhibitory activity against acetylcholinesterase. researchgate.net
Table 2: Examples of N-Benzyl Piperidine Derivatives in Research
| Compound Name/Class | Therapeutic Target/Indication | Reference |
|---|---|---|
| Donepezil | Acetylcholinesterase inhibitor for Alzheimer's disease | nih.govresearchgate.net |
| N-Benzylpiperidine derivatives | Dual HDAC/AChE inhibitors for Alzheimer's disease | nih.gov |
| N-Benzylpiperidine derivatives | Cholinesterase inhibitors with β-amyloid anti-aggregation properties | nih.gov |
| Benzylpiperidine-based compounds | Reversible monoacylglycerol lipase (MAGL) inhibitors | unimi.it |
Structure
2D Structure
Properties
IUPAC Name |
benzyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHAAHASZMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465092 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103824-89-1 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of Benzyl (B1604629) Piperidine-4-carboxylate
The synthesis of benzyl piperidine-4-carboxylate primarily involves the esterification of piperidine-4-carboxylic acid with benzyl alcohol. This process often requires strategic use of protecting groups to prevent unwanted side reactions.
Esterification Reactions and Protective Group Strategies
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester. In the case of this compound, piperidine-4-carboxylic acid is reacted with benzyl alcohol, typically in the presence of an acid catalyst. The Fischer esterification, which uses a strong acid like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.com
A significant challenge in this synthesis is the presence of the secondary amine in the piperidine (B6355638) ring, which is also nucleophilic and can react with the benzylating agent. To circumvent this, protective group strategies are employed. The amine is temporarily masked with a protecting group that is stable under the esterification conditions but can be removed later. Common protecting groups for amines include benzyl groups themselves, which can be introduced via reaction with benzyl bromide. orgsyn.orgjocpr.com For instance, ethyl isonipecotate (ethyl piperidine-4-carboxylate) can be N-benzylated using benzyl bromide and a base like potassium carbonate. orgsyn.org
Multistep Synthetic Pathways
The synthesis of this compound can be part of a larger, multistep pathway to more complex molecules. For example, a synthetic route to N-benzyl-4-piperidinecarboxaldehyde starts with the esterification of 4-piperidinecarboxylic acid to its methyl ester, followed by N-alkylation with a benzyl group. google.com The resulting methyl N-benzyl-4-piperidinecarboxylate is then hydrolyzed to the carboxylic acid, which can be further transformed. google.com
Another example involves the synthesis of trisubstituted chiral piperidines, where a piperidine tricarboxylate intermediate is synthesized via a formal [4+2] cyclization. acs.orgacs.org This intermediate can then undergo sequential functionalizations. acs.orgacs.org Such modular approaches allow for the controlled and stereoselective introduction of various substituents onto the piperidine ring. acs.orgacs.org
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound and its derivatives is crucial for industrial applications. This involves careful control of reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. For instance, in the synthesis of N-benzyl-4-piperidinecarboxaldehyde from 1-benzylpiperidine-4-carbonitrile, the molar ratio of the nitrile to the reducing agent (diisobutylaluminum hydride) and the reaction temperature are key parameters to control. google.com
Post-reaction workup and purification methods are also critical. Techniques like filtration, extraction, and crystallization are commonly used to isolate the desired product and remove impurities. orgsyn.orgchemicalbook.com In some cases, distillation under reduced pressure is employed to purify liquid products. chemicalbook.comprepchem.com The purity of the final compound is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.comprepchem.com
Synthesis of N-Benzyl Piperidine Derivatives and Analogues
The N-benzyl group on the piperidine ring can be introduced through various methods, and the resulting N-benzyl piperidine derivatives are valuable precursors for further chemical transformations.
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for the removal of certain protecting groups. nih.gov In the context of piperidine synthesis, catalytic hydrogenation is often employed to reduce pyridine (B92270) precursors to piperidines. nih.govyoutube.com For example, N-benzyl-4-piperidinylpiperidine can be prepared by the catalytic hydrogenolysis of a precursor, which removes a benzyl protecting group. google.com
The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. Platinum on carbon (Pt/C) has been shown to be an effective catalyst for the hydrogenation of certain piperidine precursors, demonstrating high selectivity and maintaining its activity over successive runs. researchgate.net The reaction conditions, including solvent, temperature, and hydrogen pressure, also significantly influence the rate and outcome of the hydrogenation. researchgate.net
Strecker-Type Condensation Approaches
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia, and cyanide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This methodology can be adapted to synthesize piperidine derivatives. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields the corresponding anilino-nitrile in high yield. researchgate.net This intermediate can then be selectively hydrolyzed to the anilino-amide. researchgate.net
This approach provides a pathway to 4-amino-4-carboxypiperidine derivatives, which are important building blocks in medicinal chemistry. The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to improve yields and purity. researchgate.net For instance, using acetic acid as a co-solvent with dichloromethane (B109758) has been found to be superior in some cases. researchgate.net
Ugi Four-Component Reactions for Diverse Libraries
The Ugi four-component reaction (U-4CR) has emerged as a powerful tool in combinatorial chemistry for the rapid generation of diverse compound libraries from simple starting materials. sciepub.com This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers high atom economy and procedural simplicity, making it ideal for the synthesis of complex molecules. sciepub.comresearchgate.net In the context of this compound, the U-4CR allows for the introduction of multiple points of diversity, leading to the creation of extensive libraries of piperidine-containing compounds. researchgate.netnih.gov
The versatility of the U-4CR is demonstrated by its ability to accommodate a wide range of substrates, including those derived from plant extracts, to produce natural product-like molecules. nih.gov For instance, the reaction can be employed to synthesize α-acylamino amides, which are valuable intermediates for further chemical elaboration. The reaction mechanism typically involves the formation of an iminium ion intermediate, which is then trapped by the isocyanide. sciepub.com The resulting nitrilium ion is subsequently attacked by the carboxylate to yield the final Ugi product. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide | |
| Glutaraldehyde | Glycine Methyl Ester | Cyclohexyl Isocyanide | cis-2,6-Piperidinedicarboxamide | clockss.org | |
| Plant Extract (Carbonyl Source) | Amine | Carboxylic Acid | Isocyanide | Natural Product-like Hybrids | nih.gov |
Enantioselective Synthetic Strategies
The development of enantioselective methods for the synthesis of chiral piperidines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. acs.orgacs.org Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of this compound derivatives.
One notable approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. This method allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn Another strategy utilizes chiral oxazolopiperidone lactams as versatile intermediates. These lactams, which can be prepared from chiral amino alcohols, enable the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov Furthermore, modular approaches involving sequential decarboxylative functionalizations of orthogonally protected chiral piperidine-2,3,6-tricarboxylates have been reported, providing access to highly substituted chiral piperidines. acs.orgacs.org
Recent advancements have also focused on the functionalization of the piperidine ring at various positions. For instance, catalyst-controlled C-H functionalization has been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, offering a direct route to positional analogues of bioactive molecules. nih.gov
| Strategy | Key Features | Outcome | Reference |
| Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Uses a chiral catalyst and a hydrogen source to reduce pyridinium salts. | High diastereo- and enantioselectivity in the formation of chiral piperidines. | dicp.ac.cn |
| Chiral Oxazolopiperidone Lactams | Employs chiral auxiliaries to control stereochemistry during substituent introduction. | Enantiopure polysubstituted piperidines with diverse substitution patterns. | nih.gov |
| Sequential Decarboxylative Functionalization | Utilizes an orthogonally protected chiral piperidine tricarboxylate for stepwise functionalization. | Chemo- and stereoselective synthesis of highly elaborated chiral piperidines. | acs.orgacs.org |
| Catalyst-Controlled C-H Functionalization | Directs the introduction of substituents to specific positions on the piperidine ring. | Site-selective functionalization to generate positional analogues. | nih.gov |
Chemical Reactivity and Derivatization of the Benzylpiperidine-4-carboxylate Moiety
The benzylpiperidine-4-carboxylate scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The reactivity of the piperidine ring, the benzyl group, and the carboxylate functionality can be exploited to introduce diverse functional groups and construct complex molecular architectures.
Investigations into Oxidative Transformations
Oxidative transformations of the this compound moiety can lead to the formation of various functionalized products. The benzylic C-H bond is susceptible to oxidation, which can be achieved using a variety of metal catalysts and oxidizing agents. For instance, copper and chromium-based catalysts have been employed for the oxidation of alkylarenes to ketones and carboxylic acids. nih.gov Electrochemical oxidation of piperidine carbamates has also been explored as a method for the functionalization of the piperidine ring. researchgate.net The oxidation of the piperidine ring itself can lead to the formation of piperidones or other oxidized derivatives. For example, the use of iodoxybenzoic acid (IBX) can convert a piperidone to an α,β-unsaturated enone. nih.gov
Studies on Reductive Conversions
Reductive transformations of the this compound scaffold are crucial for accessing a range of saturated and partially saturated derivatives. The ester functionality can be reduced to an aldehyde or an alcohol using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminium hydride (LiAlH₄). nih.govresearchgate.net The pyridine ring of precursor molecules can be hydrogenated to form the piperidine ring using catalysts such as palladium on carbon (Pd/C) or through transfer hydrogenation methods. organic-chemistry.orgwikipedia.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to either cis or trans isomers. nih.gov
A notable method for the partial reduction of esters to aldehydes involves the use of aluminum hydride reagents modified with pyrrolidine. researchgate.net This approach has been successfully applied to the large-scale synthesis of N-benzyl-4-formylpiperidine. researchgate.net
Nucleophilic Substitution Reactions for Functional Group Introduction
Nucleophilic substitution reactions provide a versatile means of introducing a wide array of functional groups onto the piperidine ring. The nitrogen atom of the piperidine can act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-substituted derivatives. nih.gov Additionally, functional groups at other positions of the piperidine ring can be introduced via nucleophilic substitution. For example, a mesylate derivative can be displaced by amines to introduce aminoalkyl substituents. nih.gov
The reactivity of the piperidine nitrogen is fundamental to many derivatization strategies. For instance, nucleophilic aromatic substitution can be employed to attach the piperidine moiety to fluoroarenes. researchgate.net Furthermore, chiral triflate esters can undergo nucleophilic substitution with aminopiperidine derivatives to generate new chiral amino acid compounds. rsc.org
Development of Hybrid Molecules and Conjugates
The this compound scaffold has been extensively utilized in the development of hybrid molecules and conjugates, aiming to combine the pharmacological properties of different molecular entities. nih.gov This strategy is often employed in drug discovery to create multi-target ligands or to improve the pharmacokinetic profile of a lead compound.
For example, hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol with piperazine (B1678402) and N-benzylpiperidine have been synthesized and evaluated as potential multi-targeted ligands for Alzheimer's disease. nih.gov The N-benzylpiperidine motif is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates, often providing crucial interactions with target proteins. nih.gov The synthesis of these hybrid molecules often involves coupling reactions that link the this compound core to another pharmacophore.
Pharmacological and Medicinal Chemistry Investigations
Neuropharmacological Research Applications
The core structure of benzyl (B1604629) piperidine-4-carboxylate has served as a foundational scaffold for the development of various neurologically active agents. Researchers have extensively modified this structure to probe its interactions with key targets in the central nervous system, leading to promising findings in the realms of neurodegenerative disorders and dopamine-related conditions.
Cholinesterase Inhibitory Activities
A primary avenue of investigation for benzyl piperidine-4-carboxylate derivatives has been their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). The reduction of acetylcholine levels is a key pathological feature of Alzheimer's disease, making cholinesterase inhibition a critical therapeutic strategy. mdpi.com
The design of novel acetylcholinesterase (AChE) inhibitors has frequently been based on the structure of donepezil (B133215), a clinically used Alzheimer's drug that contains a benzylpiperidine moiety. researchgate.netnih.gov Research has led to the design and synthesis of numerous derivatives, with a particular lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrating potent inhibitory activity against AChE, with a half-maximal inhibitory concentration (IC₅₀) value of 0.03 µM. researchgate.netnih.gov
In an effort to improve metabolic stability, scientists have created derivatives by replacing the ester linkage in the lead compound with a more robust amide linker. researchgate.netresearch-nexus.net This led to the synthesis of new N-benzylpiperidine carboxamide derivatives. Among these, two analogues showed significant AChE inhibitory activity. nih.govresearch-nexus.net Further modifications, such as the introduction of a benzimidazole (B57391) ring, have also yielded compounds with submicromolar IC₅₀ values against AChE. nih.gov Hybrid molecules, combining the 1-benzyl piperidine (B6355638) structure with other pharmacologically active molecules like (α)-lipoic acid, have also been synthesized and evaluated for their AChE inhibitory effects. researchgate.netkoreascience.kr
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives An interactive table detailing the inhibitory concentrations (IC₅₀) of various derivatives against AChE.
| Compound | AChE IC₅₀ (µM) | Source |
|---|---|---|
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 ± 0.07 | nih.gov |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | nih.gov |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 | nih.gov |
| Derivative 15b (a 1,3-dimethylbenzimidazolinone derivative) | 0.39 ± 0.11 | nih.gov |
| Derivative 17 (an (α)-lipoic acid hybrid) | 1.75 ± 0.30 | koreascience.kr |
| Derivative 4a (a rationally modified donepezil analogue) | 2.08 ± 0.16 | nih.gov |
Butyrylcholinesterase (BuChE) is also a viable therapeutic target for Alzheimer's disease, as its levels can increase as the disease progresses. nih.gov Consequently, many of the this compound derivatives synthesized for AChE inhibition were also tested for their activity against BuChE. nih.govresearchgate.net
The development of dual inhibitors that can target both AChE and BuChE is a key strategy in medicinal chemistry. nih.gov Research has shown that certain N-benzylpiperidine derivatives can act as potent, multi-target inhibitors. For example, a rationally designed analogue, compound 4a, was found to be the most potent inhibitor of both AChE and BuChE in its series. nih.gov Similarly, hybrids with (α)-lipoic acid and derivatives containing a 1,3-dimethylbenzimidazolinone moiety have also demonstrated significant BuChE inhibitory activity. nih.govkoreascience.kr In one study, a compound with a benzimidazole ring (15j) was a particularly potent BuChE inhibitor. nih.gov Another compound (21) showed a desirable profile with good and selective activity against BuChE and the serotonin (B10506) transporter (SERT). nih.gov
Table 2: Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives An interactive table detailing the inhibitory concentrations (IC₅₀) of various derivatives against BuChE.
| Compound | BuChE IC₅₀ (µM) | Source |
|---|---|---|
| Derivative 15j (a 1,3-dimethylbenzimidazolinone derivative) | 0.16 ± 0.04 | nih.gov |
| Derivative 17 (an (α)-lipoic acid hybrid) | 5.61 ± 1.25 | koreascience.kr |
| Derivative 4a (a rationally modified donepezil analogue) | 7.41 ± 0.44 | nih.gov |
Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on this compound derivatives have revealed various modes of cholinesterase inhibition. For instance, kinetic analysis of a hybrid molecule between (α)-lipoic acid and 4-amino-1-benzyl piperidine indicated a mixed-type inhibition for AChE and a noncompetitive inhibition for BuChE. researchgate.netkoreascience.kr
In contrast, molecular modeling and kinetic studies of 1,3-dimethylbenzimidazolinone derivatives revealed that these compounds act as competitive inhibitors, likely binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov A kinetic study of the related compound E2020 (Donepezil) also demonstrated that its inhibition falls into the category of mixed-type. nih.gov
The primary therapeutic goal for developing these cholinesterase inhibitors is the treatment of neurodegenerative disorders, particularly Alzheimer's disease. research-nexus.netdntb.gov.ua The cholinergic hypothesis posits that a decline in acetylcholine levels contributes to the cognitive deficits seen in Alzheimer's patients. mdpi.com By inhibiting AChE and BuChE, these benzylpiperidine derivatives can increase the concentration and duration of action of acetylcholine in the brain, potentially improving cognitive function. research-nexus.netnih.gov
Beyond symptomatic relief, some of these compounds exhibit other properties desirable for an Alzheimer's therapeutic. For instance, in silico screening predicts that certain derivatives are capable of permeating the blood-brain barrier, a critical requirement for any CNS-active drug. nih.govresearch-nexus.net Furthermore, some derivatives have shown neuroprotective effects against oxidative damage in cell-based assays, suggesting they may offer multi-target benefits for treating the complex pathology of Alzheimer's disease. nih.gov
Modulation of Dopamine (B1211576) Receptors (e.g., D4 Receptor Antagonism)
The versatility of the benzylpiperidine scaffold is further demonstrated by its application in targeting dopamine receptors. Research has led to the discovery of 3- or 4-benzyloxypiperidine derivatives as potent and selective antagonists for the dopamine D4 receptor (D₄R). nih.govchemrxiv.org This research has been driven by the distribution of D₄R in brain regions associated with motor control and cognition, suggesting its involvement in conditions like Parkinson's disease-related dyskinesias and other CNS disorders. nih.gov
Further studies on 4-benzylpiperidine (B145979) analogues have been conducted to explore their potential as treatments for glioblastoma, a form of brain cancer. nih.govmdpi.com These investigations focus on designing potent and selective D₄R antagonists by modifying the structure of lead compounds. nih.gov The core 4-benzylpiperidine structure itself is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine (B1679862). wikipedia.org The development of these D₄R antagonists represents a continued effort to identify novel therapeutic agents for challenging CNS diseases. nih.gov
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism (e.g., NR2B Selectivity)
The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B (formerly NR2B) subunit, is a key target in the development of treatments for various neurological and psychiatric disorders. Overactivation of this receptor is implicated in excitotoxic neuronal damage. The 4-benzylpiperidine scaffold has been identified as a crucial element in designing potent and selective antagonists for the NR2B subunit.
Research has focused on derivatives where the piperidine nitrogen is functionalized. For instance, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov This compound demonstrated efficacy in animal models of Parkinson's disease by potentiating the effects of L-DOPA. nih.gov Further studies on 1-(heteroarylalkynyl)-4-benzylpiperidines confirmed that this class of compounds exhibits high affinity for NR2B-containing receptors.
Structure-activity relationship (SAR) studies have elucidated key features for this activity. The 4-benzyl group on the piperidine ring is a common feature in many potent NR2B antagonists. Modifications to this core, such as the introduction of a 4-hydroxyl group on the piperidine ring, have been shown to slightly improve selectivity for NR1a/2B receptors over other targets like α-1 adrenergic and dopamine D2 receptors.
Table 1: NR2B Antagonistic Activity of Selected 4-Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Structure | Target | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 4570001461 | Amide derivative | NR1/NR2B | 0.015 µM | |
| 4570002260 | Amide derivative | NR1/NR2B | 0.030 µM | |
| CP-101,606 | Piperidine derivative | NR1/NR2B | 0.033 µM | |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (Compound 8) | Imidazolylalkynyl derivative | NR1A/2B | Potent antagonist | nih.gov |
Monoamine Reuptake Inhibition (Serotonin and Norepinephrine)
Derivatives of this compound, specifically 4-benzylpiperidine carboxamides, have been systematically investigated as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov These transporters are critical targets for antidepressant medications.
In one study, a series of 4-benzylpiperidine carboxamides were synthesized and evaluated for their dual reuptake inhibition. nih.gov The research found that the length of the linker between the piperidine nitrogen and an amide group was crucial for activity, with a three-carbon linker showing better results than a two-carbon linker. nih.gov Notably, derivatives featuring a 4-biphenyl or a 2-naphthyl substitution exhibited more potent dual reuptake inhibition than the standard drug venlafaxine. nih.gov
Further investigations explored how structural modifications could shift the activity profile from dual serotonin/norepinephrine reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs), which also include dopamine (DAT) reuptake inhibition. nih.gov It was found that compounds with a two-carbon linker had much higher potency for DAT inhibition. nih.gov The nature of the aromatic ring substituents also played a critical role in selectivity, with biphenyl (B1667301) groups favoring SERT activity and diphenyl groups enhancing DAT inhibition. nih.gov
Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | SERT Inhibition (% @ 1µM) | NET Inhibition (% @ 1µM) | DAT Inhibition (% @ 1µM) | Source |
|---|---|---|---|---|
| Derivative 7e (4-Biphenyl) | >90% | >90% | Not specified | nih.gov |
| Derivative 7j (2-Naphthyl) | >90% | >90% | Not specified | nih.gov |
| Various Carboxamides | High | High | Varies with linker length | nih.gov |
Monoamine Oxidase (MAO) Inhibition
The benzylpiperidine scaffold is also a key feature in the design of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters. mdpi.comiiab.me Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.com
Research into pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors. mdpi.comresearchgate.net A study of 24 such derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and showed competitive and reversible inhibition. mdpi.comresearchgate.net This compound also demonstrated a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. mdpi.com The substitution pattern on the benzyl ring was found to be critical, with a 3-chloro substituent (as in S5) providing the greatest MAO-B inhibition. mdpi.com The core 4-benzylpiperidine molecule itself also functions as a weak MAO inhibitor, with a preference for MAO-A. iiab.mewikipedia.org
Table 3: MAO Inhibition by Selected Pyridazinobenzylpiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Selectivity Index (MAO-A/MAO-B) | Source |
|---|---|---|---|---|
| S5 | 3.857 µM | 0.203 µM | 19.04 | mdpi.comresearchgate.net |
| S16 | >10 µM | 0.979 µM | >10.21 | mdpi.comresearchgate.net |
| S15 | 3.691 µM | >10 µM | <0.37 | mdpi.comresearchgate.net |
| 4-Benzylpiperidine | 130 µM | 750 µM | 0.17 | wikipedia.org |
Neuroprotective Efficacy and Mechanisms
The benzylpiperidine framework contributes to neuroprotective effects through multiple mechanisms, primarily via NMDA receptor antagonism and MAO inhibition. By blocking NR2B-containing NMDA receptors, these compounds can prevent the excitotoxic cascade that leads to neuronal cell death in conditions like stroke and neurodegenerative diseases. wikipedia.org
Furthermore, the inhibition of MAO-B by benzylpiperidine derivatives is a key mechanism in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine. mdpi.com Some derivatives have also been investigated for their potential in Alzheimer's disease. nih.govacs.org For example, N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties have been shown to inhibit cholinesterases and prevent the aggregation of β-amyloid, a hallmark of Alzheimer's pathology. nih.gov One such compound demonstrated significant β-amyloid anti-aggregation activity (72.5% inhibition at 10 µM) and showed positive effects on memory in animal models. nih.gov Other hybrids have shown multifunctional profiles, inhibiting acetylcholinesterase, butyrylcholinesterase, and BACE-1 enzymes, in addition to showing anti-Aβ aggregation potential. acs.org
Anti-inflammatory and Analgesic Properties
The benzylpiperidine core is instrumental in developing compounds with significant anti-inflammatory and analgesic properties, primarily through the inhibition of monoacylglycerol lipase (B570770) (MAGL) and interaction with opioid receptors.
Monoacylglycerol Lipase (MAGL) Inhibition Studies
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases the levels of 2-AG, which can produce analgesic and anti-inflammatory effects. Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.gov
A novel class of reversible and selective benzylpiperidine-based MAGL inhibitors has been discovered. nih.govacs.org In one study, the initial compound in the series showed an encouraging IC₅₀ value of 133.9 nM against MAGL. nih.govacs.org Optimization of this scaffold led to the identification of a derivative (compound 13) with potent, reversible, and selective MAGL inhibition. nih.gov These findings highlight the potential of the benzylpiperidine scaffold for developing treatments for inflammatory conditions and pain. nih.govnih.gov
Table 4: MAGL Inhibitory Activity of Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | MAGL Inhibition (IC₅₀) | FAAH Inhibition (IC₅₀) | Source |
|---|---|---|---|
| Compound 7 | 133.9 nM | 5.9 µM | acs.org |
| Compound 10c | 124.6 nM | Not specified | nih.gov |
| Compound 10d | 107.2 nM | Not specified | nih.gov |
| Compound 13 | Potent & Selective | Not specified | nih.gov |
Opioid Receptor Interaction Profiling
The benzylpiperidine structure is also found in ligands developed for opioid receptors, which are the primary targets for many potent analgesic drugs. Research has focused on designing derivatives that selectively target specific opioid receptor subtypes to achieve pain relief with fewer side effects.
One area of investigation has been the development of potent and highly selective delta (δ) opioid receptor agonists. ebi.ac.uk A novel class of compounds, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was found to bind with high affinity (IC₅₀ = 0.87 nM) and exceptional selectivity for the δ-opioid receptor over mu (μ) and kappa (κ) receptors. ebi.ac.uk These compounds acted as full agonists and demonstrated the versatility of the piperidine ring in designing potent analgesics. ebi.ac.uk
Antimicrobial and Antiviral Studies
Derivatives of the piperidine ring, particularly those originating from this compound, have been a focal point of research aimed at discovering new agents to combat microbial and viral infections. These studies have yielded compounds with notable efficacy against both bacteria and viruses, including pathogens of significant public health concern.
The antibacterial potential of molecules derived from the benzyl piperidine scaffold has been demonstrated against a range of bacterial strains. A series of novel Schiff bases, synthesized from N-benzylpiperidine-4-carbaldehyde (a derivative of this compound), and their subsequent conversion to 4-thiazolidinones, have shown good antimicrobial activity against pathogenic microorganisms. researchgate.net In these studies, the 4-thiazolidinone (B1220212) derivatives generally exhibited higher activity than the Schiff base precursors. researchgate.net
Further research has focused on piperidine-4-carboxamide (P4C) derivatives, which have shown potent bactericidal properties, particularly against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat infections. nih.gov These P4C derivatives were identified as a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs), which exert their antimicrobial effects by poisoning DNA gyrase. nih.gov Structure-activity relationship studies led to the development of analogues with enhanced antibacterial activity and improved stability. nih.gov
Other studies have evaluated piperidine derivatives against common Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain synthesized piperidine compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, highlighting the broad applicability of this chemical class. biointerfaceresearch.com
Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Derivative Example | Target Organism | Mechanism of Action | Source |
|---|---|---|---|---|
| 4-Thiazolidinones | Derivative of N-benzylpiperidine-4-carbaldehyde | Pathogenic Microorganisms | Not specified | researchgate.net |
| Piperidine-4-carboxamides (P4Cs) | MMV688844 | Mycobacterium abscessus | DNA Gyrase Inhibitor | nih.gov |
| Piperidine Derivatives | General Piperidine Structure | Staphylococcus aureus | Not specified | biointerfaceresearch.com |
| Piperidine Derivatives | General Piperidine Structure | Escherichia coli | Not specified | biointerfaceresearch.com |
The benzyl piperidine scaffold has proven to be a fruitful starting point for the development of potent antiviral agents. A notable class of compounds, N-benzyl-4,4-disubstituted piperidines, has been identified as specific and potent inhibitors of the influenza A virus, particularly the H1N1 subtype. csic.esnih.gov Initial screening of a diverse library of 1,4,4-substituted piperidine bis-amide derivatives, synthesized via the Ugi four-component reaction, identified a hit compound with low micromolar activity against the influenza A/PR/8/34 (H1N1) virus. csic.es
This discovery prompted further investigation into related structures. A serendipitous finding revealed that these 1,4,4-trisubstituted piperidines also exhibit promising activity against coronaviruses. mdpi.com Subsequent evaluation of an extensive series of analogues against human coronavirus 229E (HCoV-229E) led to the identification of several potent molecules. mdpi.comnih.gov Four of the most effective compounds were then confirmed to be equally active against SARS-CoV-2. mdpi.com Mechanistic studies indicated that the antiviral action of these compounds occurs after virus entry, at the stage of viral polyprotein processing. nih.gov Specifically, the nsp5 main protease (Mpro) was identified as the likely target, while other viral enzymes like the RNA-dependent RNA polymerase were not inhibited. nih.gov
Separately, piperidine-4-carboxamide analogues were also investigated and found to inhibit several human coronaviruses, including NL63, OC43, and SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com The mechanism for this class of compounds may involve a host factor that modulates cap-dependent translation. gavinpublishers.com
A key mechanism of antiviral action for the N-benzyl-4,4-disubstituted piperidines against the influenza H1N1 virus is the inhibition of viral entry into the host cell. csic.esnih.gov Mechanistic studies demonstrated that these compounds act as inhibitors of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process. csic.esnih.gov
Computational studies and molecular simulations were used to predict the binding mode of these inhibitors. csic.es The research proposed a novel, previously unexplored binding pocket located at the bottom of the HA2 stem, in close proximity to the fusion peptide. csic.es The binding is thought to be stabilized by several key interactions: a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and a phenylalanine residue (F9HA2) of the fusion peptide, an additional π-stacking interaction with a tyrosine residue (Y119HA2), and a salt bridge formed between the protonated piperidine nitrogen and an glutamic acid residue (E120HA2). csic.es This specific binding mode provides a structural explanation for the observed H1N1-specific activity of these inhibitors. csic.esnih.gov The identification of this new binding site highlights the potential of N-benzyl-4,4-disubstituted piperidines as a unique class of influenza virus fusion inhibitors. csic.es
In contrast, the antiviral activity of the same class of 1,4,4-trisubstituted piperidines against coronaviruses does not involve entry inhibition. Time-of-addition experiments excluded an effect on virus entry, maturation, or release, pointing instead to a mechanism targeting viral polyprotein processing. mdpi.comnih.gov
Antiviral Efficacy against Viral Pathogens (e.g., Influenza H1N1 Virus, Coronaviruses)
Anticancer Research and Antitumor Potency
The structural versatility of the piperidine scaffold has also been leveraged in the search for new anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and target specific pathways involved in tumor growth.
A primary strategy in cancer therapy is to induce cell cycle arrest, thereby halting the uncontrolled proliferation of tumor cells. Research has shown that certain piperidine derivatives can effectively modulate the cell cycle. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was developed starting from ethyl piperidine-4-carboxylate. nih.gov Biological activity profiling and biochemical assays confirmed that these compounds act as tubulin inhibitors. nih.gov By disrupting tubulin polymerization, they interfere with the formation of the mitotic spindle, leading to an increase in the number of cells in the mitotic phase of the cell cycle, a hallmark of mitotic arrest. nih.gov
Other studies focusing on the broader piperidine class have also demonstrated effects on cell cycle progression. For example, the compound 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase, which prevents the cells from entering the S phase where DNA replication occurs. nih.gov
Table 2: Cell Cycle Regulation by Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Mechanism | Source |
|---|---|---|---|---|
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia | Mitotic Arrest | Tubulin Inhibition | nih.gov |
| 2-amino-4-(1-piperidine) pyridine | Colon (HT29, DLD-1) | G1/G0 Arrest | Inhibition of progression to S phase | nih.gov |
Beyond general cell cycle arrest, research has aimed to identify derivatives that target specific molecular pathways known to be dysregulated in cancer. The aforementioned 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a clear example, as their antitumor activity is directly linked to the inhibition of tubulin polymerization, a critical pathway for cell division and a validated target for cancer chemotherapy. nih.gov
Another targeted approach involves the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms that are overexpressed in solid tumors and contribute to the acidic tumor microenvironment. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized, demonstrating potent, nanomolar-level inhibition of human carbonic anhydrases. nih.gov Significantly, several of these compounds showed selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov Molecular docking studies suggested that the high selectivity of these inhibitors is due to their ability to form favorable interactions within the active sites of hCA IX and hCA XII, which are not observed with the other isoforms. nih.gov This work establishes these piperidine-based sulfonamides as a promising starting point for developing isoform-selective inhibitors that target the pH regulation mechanisms in cancer cells. nih.gov
Enzyme Inhibition Beyond Cholinesterases (e.g., Steroid-5α-Reductase)
While much of the research on this compound derivatives has centered on their potential as cholinesterase inhibitors, a notable area of investigation has explored their activity against other enzymatic targets. A significant example of this is the inhibition of steroid-5α-reductase, an enzyme crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone.
Research into a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated that these compounds can act as inhibitors of both type 1 and type 2 isozymes of steroid-5α-reductase. nih.gov A study involving the synthesis of twelve different derivatives revealed a wide spectrum of inhibitory potencies against both human and rat forms of the enzyme. nih.gov
Among the tested compounds, certain structural modifications led to significant inhibitory activity. For instance, the diphenylacetyl derivative demonstrated potent inhibition of the rat type 2 isozyme. nih.gov Another compound, the diphenylcarbamoyl derivative, showed strong inhibition against both isozymes in rats. nih.gov
One of the most potent compounds identified was the dicyclohexylacetyl derivative, which exhibited particularly strong inhibition against the type 2 human and rat enzymes, with IC50 values of 60 nM and 80 nM, respectively. nih.gov However, its activity against the type 1 isozyme was only moderate. nih.gov In vivo studies in rats further supported these findings, as selected compounds from this series were shown to reduce prostate weight in castrated, testosterone-treated models. nih.gov
The inhibitory activities of several key N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivatives against rat steroid-5α-reductase are summarized in the table below.
| Compound Name | Rat 5α-Reductase Type 1 IC50 (µM) | Rat 5α-Reductase Type 2 IC50 (µM) |
| Diphenylacetyl derivative | 3.44 | 0.37 |
| Diphenylcarbamoyl derivative | 0.54 | 0.69 |
| Dicyclohexylacetyl derivative | ~10 | 0.08 |
Biochemical Pathways and Molecular Interaction Studies
Investigation of Enzyme-Ligand Interactions
The piperidine (B6355638) scaffold is a common motif in the design of enzyme inhibitors. Derivatives of Benzyl (B1604629) piperidine-4-carboxylate have been specifically investigated for their capacity to inhibit various enzymes. Research has shown that the core structure can be modified to target enzymes involved in critical physiological and pathological processes.
One key area of investigation is the inhibition of monoamine oxidase (MAO). The related compound, 4-Benzylpiperidine (B145979), has been identified as a weak monoamine oxidase inhibitor, showing a preference for MAO-A over MAO-B. wikipedia.org This inhibitory action is crucial as MAO enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). By inhibiting these enzymes, derivatives of Benzyl piperidine-4-carboxylate can effectively increase the synaptic concentration of these neurotransmitters.
Furthermore, derivatives have been explored for their potential to inhibit enzymes implicated in bacterial resistance and platelet aggregation. The carboxylate ester group at the 4-position provides a versatile handle for synthetic modifications, allowing for the generation of diverse pharmacophores that can be tailored to fit the active sites of specific enzymes.
Receptor Binding Affinity and Selectivity Profiling
The interaction of this compound derivatives with various receptors, particularly those in the central nervous system, is a major focus of research. These compounds have shown notable affinity for dopamine and sigma receptors.
Piperidine-4-carboxylate derivatives that are fused with other heterocyclic frameworks, such as pyrazole (B372694) or isoxazole, have demonstrated significant affinity for dopamine receptors, indicating potential applications as antipsychotic agents. More specifically, 3- and 4-benzyloxypiperidine scaffolds have been developed as selective antagonists for the dopamine D₄ receptor (D₄R). nih.gov The high homology among dopamine receptor subtypes makes achieving selectivity challenging, yet certain derivatives have shown more than 30-fold selectivity for D₄R over other dopamine receptors (D₁, D₂, D₃, and D₅). nih.gov
In the realm of sigma receptors, piperidine-based compounds have been identified as potent ligands. nih.gov The sigma-1 receptor (S1R) is of particular interest due to its role in various neurological conditions. nih.gov Studies on compounds structurally related to this compound reveal high binding affinities for S1R. nih.gov
Below is a data table summarizing the binding affinities and potencies of related piperidine compounds.
| Compound/Derivative | Target | Activity | Value |
| 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC₅₀ | 109 nM wikipedia.org |
| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC₅₀ | 41.4 nM wikipedia.org |
| 4-Benzylpiperidine | Serotonin (B10506) Transporter (SERT) | EC₅₀ | 5,246 nM wikipedia.org |
| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | IC₅₀ | 130 µM wikipedia.org |
| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | IC₅₀ | 750 µM wikipedia.org |
| 3-Fluorobenzyl oxopiperidine | Dopamine D₄ Receptor | Kᵢ | 205.9 nM nih.gov |
| 3,4-Difluorobenzyl oxopiperidine | Dopamine D₄ Receptor | Kᵢ | 169 nM nih.gov |
| Phenylpiperazinyl-ethanone piperidine | Sigma-1 Receptor (S1R) | Kᵢ | 3.2 nM nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the activity of the core piperidine scaffold.
Modulation of Intracellular Biochemical Signaling Pathways
The binding of this compound derivatives to their target receptors initiates a cascade of intracellular signaling events. nih.gov For instance, as antagonists of the D₂-like dopamine receptor family (which includes D₄), these compounds are known to inhibit the activity of adenyl cyclase. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating downstream signaling pathways that are dependent on cAMP and Protein Kinase A (PKA).
The interaction with sigma-1 receptors (S1R) suggests a role in modulating calcium signaling pathways. researchgate.net S1R is known to translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the function of various ion channels and G-protein coupled receptors (GPCRs). researchgate.net Agonism at S1R, as seen with some piperidine derivatives, can influence neuroactive ligand-receptor interactions and impact cellular homeostasis. nih.govresearchgate.net
Furthermore, the role of these compounds as monoamine releasing agents for dopamine and norepinephrine directly impacts neuronal signaling pathways. This activity can influence complex signaling networks such as the MAPK/ERK pathway, which is involved in regulating a wide array of cellular processes including proliferation, differentiation, and survival. nih.gov
Analysis of Cation-π and π-π Stacking Interactions in Target Binding
The binding of piperidine-based ligands to their protein targets is often stabilized by specific non-covalent interactions. Computational docking and molecular dynamics simulations have been instrumental in elucidating these interactions.
Cation-π Interactions: A crucial interaction observed in the binding of piperidine derivatives to both sigma and dopamine receptors is the cation-π interaction. nih.govnih.gov The piperidine nitrogen, which is typically protonated and positively charged under physiological conditions, forms a strong attractive interaction with the electron-rich aromatic rings of amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) in the receptor's binding pocket. For example, in the binding to the sigma-1 receptor, a cation-π interaction between the ionized piperidine nitrogen and the Phe107 residue has been identified as a key stabilizing force. nih.gov
π-π Stacking Interactions: The benzyl group of this compound provides an aromatic ring that can participate in π-π stacking interactions with aromatic residues within the binding site. These interactions, where the aromatic rings of the ligand and the protein residue stack on top of each other, contribute significantly to binding affinity. In dopamine D₄ receptor antagonists, interactions with residues like Phe410 are critical for potent activity. nih.gov
In addition to these, hydrogen bonds and salt bridges play a vital role. Docking studies of ligands with the sigma-1 receptor have shown a bidentate salt bridge interaction involving the piperidine nitrogen and the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov
Role of Conformational Flexibility in Protein Recognition
The conformational flexibility of the piperidine ring and its substituents is a determining factor in how it is recognized by and binds to a protein target. nih.gov The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.
The substituents on the ring, such as the benzyl group at the 1-position and the carboxylate group at the 4-position, generally favor an equatorial orientation. This positioning minimizes unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in an axial position, which would be energetically less favorable.
This inherent flexibility allows the molecule to adopt an optimal conformation to fit within the three-dimensional space of a receptor's binding pocket. Molecular dynamics simulations show that proteins themselves are not rigid structures but sample a variety of conformations. nih.gov The ability of a ligand like this compound to adapt its shape to complement the dynamic surface of a protein is essential for achieving high-affinity binding. This "induced fit" mechanism, driven by the conformational flexibility of both the ligand and the protein, is a cornerstone of molecular recognition in biological systems.
Preclinical Efficacy and Pharmacokinetic Evaluation
In Vitro Biological Activity and Selectivity Assays
The inherent structure of benzyl (B1604629) piperidine-4-carboxylate allows it to interact with biological targets, and this activity can be finely tuned through chemical modification. The parent compound is reported to act as a monoamine releasing agent, showing selectivity for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) over serotonin (B10506) (5-HT). wikipedia.org It is most potent as a norepinephrine releaser, with an effective concentration (EC₅₀) of 41.4 nM. wikipedia.org It also functions as a weak monoamine oxidase inhibitor (MAOI), with a preference for MAO-A. wikipedia.org
Derivatives built upon this scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad range of biological activities. Notably, these include inhibitors for neurodegenerative diseases, such as Alzheimer's disease, by targeting cholinesterases.
Cholinesterase Inhibition: Several series of N-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. nih.govresearchgate.net For instance, the 3,5-dimethoxy benzyl aminobenzamide derivative, 8c1 , dually inhibits AChE and BChE with half-maximal inhibitory concentration (IC₅₀) values of 0.61 µM and 2.04 µM, respectively. nih.govdoi.org Other derivatives, such as d5 and d10 , also exhibit dual inhibition of histone deacetylase (HDAC) and AChE, with AChE IC₅₀ values of 6.89 µM and 3.22 µM, respectively. nih.gov
Receptor Antagonism: The benzylpiperidine framework is a recurrent feature in ligands developed for serotoninergic and dopaminergic receptors. nih.gov It is a key component in molecules designed with mixed affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, which are targets for antipsychotic drugs. nih.gov
Other Enzyme Inhibition: Research has extended to other enzyme targets. One study described a benzylpiperidine derivative with an IC₅₀ of 0.03 µM against acetylcholinesterase. medchemexpress.com Additionally, these derivatives have shown potential in inhibiting Aβ peptide aggregation, a hallmark of Alzheimer's disease, and possess neuroprotective qualities in PC-12 cell lines. nih.gov
The following table summarizes the in vitro biological activities of selected compounds containing the benzyl piperidine-4-carboxylate motif.
| Compound | Target | Activity Type | IC₅₀ / EC₅₀ Value |
| This compound | Norepinephrine Transporter | Releasing Agent | EC₅₀: 41.4 nM wikipedia.org |
| This compound | Dopamine Transporter | Releasing Agent | EC₅₀: 109 nM wikipedia.org |
| This compound | Serotonin Transporter | Releasing Agent | EC₅₀: 5,246 nM wikipedia.org |
| This compound | Monoamine Oxidase A (MAO-A) | Inhibitor | IC₅₀: 130 µM wikipedia.org |
| This compound | Monoamine Oxidase B (MAO-B) | Inhibitor | IC₅₀: 750 µM wikipedia.org |
| Derivative 8c1 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 0.61 µM nih.govdoi.org |
| Derivative 8c1 | Butyrylcholinesterase (BChE) | Inhibitor | IC₅₀: 2.04 µM nih.govdoi.org |
| Derivative d5 | Histone Deacetylase (HDAC) | Inhibitor | IC₅₀: 0.17 µM nih.gov |
| Derivative d5 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 6.89 µM nih.gov |
| Derivative d10 | Histone Deacetylase (HDAC) | Inhibitor | IC₅₀: 0.45 µM nih.gov |
| Derivative d10 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 3.22 µM nih.gov |
In Vivo Efficacy Studies in Relevant Animal Models
The promising in vitro results of this compound derivatives have led to their evaluation in various animal models to assess their efficacy in a physiological context.
Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, designed as cholinesterase inhibitors, have demonstrated memory-enhancing effects. In a scopolamine-induced mouse model of memory impairment, representative compounds 15b and 15j were shown to ameliorate cognitive deficits, as confirmed by the Morris water maze test. nih.gov This provides in vivo validation for the in vitro enzymatic inhibition data.
The versatility of the scaffold is further highlighted in other disease models. For neurological disorders, a benzylpiperazine derivative was identified as a promising clinical candidate and has been evaluated in clinical trials for treating central neuropathic pain. unisi.it
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The drug-like properties of this compound derivatives are critical for their potential therapeutic development. The ability of a drug to be absorbed, distributed to its target, metabolized, and excreted (ADME) is a key determinant of its clinical success. researchgate.net
For a drug to be administered conveniently, good oral bioavailability is often desired. Preclinical studies have shown that derivatives of this compound can be optimized to achieve this. For example, a series of benzylpiperidine and benzylpiperazine derivatives were developed as reversible inhibitors, indicating efforts to create compounds suitable for systemic administration. unisi.it
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The BBB is a highly selective membrane that protects the brain, and designing molecules that can effectively penetrate it is a major challenge in neuropharmacology. mdpi.comnih.gov
Several derivatives of this compound have been specifically designed and tested for BBB permeability.
A study on benzyl piperidinyl-linked benzylamino benzamides reported that derivative 8c1 successfully crosses the BBB. nih.gov This was demonstrated using a parallel artificial membrane permeability assay (PAMPA), a common in vitro model for predicting BBB penetration, which yielded a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s. nih.govdoi.org
This demonstrates that the benzylpiperidine scaffold can be incorporated into molecules with physicochemical properties conducive to penetrating the CNS.
Preliminary In Vivo Toxicity Assessments
Early assessment of toxicity is a crucial step in preclinical drug development. For the parent compound, this compound, there is limited available toxicological data. However, studies on its derivatives provide initial insights into their safety profiles.
Cytotoxicity: Benzylpiperidine-linked benzimidazolinone derivatives 15b and 15j were evaluated for potential cytotoxic effects. nih.gov At concentrations of 10, 20, 30, and 50 µM, these compounds exhibited no cytotoxicity in PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.gov Furthermore, when tested on the human hepatoma cell line HepG2 to assess preliminary hepatotoxicity, both compounds showed low toxicity. nih.gov
General Toxicity: Broader toxicological information for the piperidine (B6355638) class of compounds indicates that exposure can lead to increased blood pressure and heart rate, among other effects. scbt.com Accidental ingestion may be harmful, and the compounds can cause skin and eye irritation. scbt.comnih.gov
These preliminary findings suggest that while the piperidine core requires careful toxicological evaluation, its derivatives can be engineered to have favorable safety profiles suitable for further development.
Computational Chemistry and Structural Biology Approaches
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzyl (B1604629) Piperidine-4-carboxylate derivatives, docking studies have been instrumental in understanding their interactions with various protein targets.
For instance, in the study of benzyloxypiperidine-based dopamine (B1211576) D4 receptor antagonists, molecular docking simulations revealed key interactions within the receptor's binding site. The piperidine (B6355638) nitrogen was found to interact with Asp115, while the benzyl group engaged in a π-π stacking interaction with Phe410. nih.gov Similarly, docking studies of piperidine-4-carboxamide derivatives as anti-Mycobacterium abscessus agents suggested a binding mode to DNA gyrase similar to that of known inhibitors. nih.gov
These simulations provide a static snapshot of the potential binding mode, which is crucial for the initial stages of drug design and for generating hypotheses about the key molecular interactions driving biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational changes and stability of a ligand-protein complex over time. MD simulations can validate the stability of binding poses predicted by docking and provide insights into the flexibility of both the ligand and the protein.
For derivatives of the Benzyl Piperidine-4-carboxylate scaffold, MD simulations would be a logical next step after initial docking studies to assess the stability of the predicted binding modes. For example, after docking piperidine-based inhibitors into a target enzyme, an MD simulation could reveal whether the key interactions are maintained over a simulated time course, thus providing a more accurate picture of the binding event.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable information for optimizing their therapeutic properties.
In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, it was found that substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for sigma-1 receptors. researchgate.net Conversely, replacing the phenyl ring of the phenylacetamide moiety with certain aromatic rings like thiophene (B33073) or naphthyl did not significantly affect affinity, whereas replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. researchgate.net
For 4-benzylpiperidine (B145979) carboxamides, the nature of the aromatic ring substituents and the length of the linker between the piperidine and carboxamide moieties were critical in determining their selectivity for serotonin (B10506), norepinephrine (B1679862), and dopamine transporters. nih.gov Specifically, compounds with a biphenyl (B1667301) group showed higher inhibition of the serotonin and norepinephrine transporters, while those with a diphenyl group had stronger inhibition of the dopamine transporter. nih.gov
These studies highlight the importance of systematic modifications to the core scaffold to probe the chemical space and identify key structural features for desired biological activity.
| Modification on this compound Scaffold | Effect on Biological Activity | Reference |
| Substitution on the benzyl group's aromatic ring | Similar or slightly decreased sigma-1 receptor affinity | researchgate.net |
| Replacement of phenylacetamide with other aromatics | Thiophene/Naphthyl: No significant change; Imidazole/Pyridyl: >60-fold loss in sigma-1 affinity | researchgate.net |
| Biphenyl vs. Diphenyl group in carboxamides | Biphenyl favors SERT/NET inhibition; Diphenyl favors DAT inhibition | nih.gov |
| Linker length in carboxamides | Two-carbon linker enhances DAT inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
For a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, revealed that the electrostatic properties of the substituents in the phenylacetamide aromatic ring strongly influenced their binding to sigma-1 receptors. researchgate.net Such models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of novel compounds with potentially improved activity.
Identification of Novel Binding Sites and Pockets within Target Proteins
X-ray Crystallography Studies of Compound-Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes with proteins. This technique is invaluable for visualizing the precise interactions between a ligand and its target at the atomic level.
While a crystal structure of this compound complexed with a protein target is not publicly available, studies on related compounds have provided significant insights. For example, the crystal structure of N-(4-methylbenzoyl)-4-benzylpiperidine bound to enoyl acyl carrier protein reductase from Mycobacterium tuberculosis has been determined, revealing the binding mode of this class of inhibitors. mdpi.com Furthermore, kinetic and X-ray crystallographic studies on the N-benzylation of piperidines have shed light on the steric course of this reaction. rsc.org The crystal structure of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine has also been reported. nih.gov The availability of a crystal structure for the dopamine D4 receptor has enabled docking studies of benzyloxypiperidine antagonists to understand their binding interactions, such as the key interactions with Asp115 and Phe410. nih.gov These studies of related structures provide a valuable framework for understanding how the this compound scaffold might interact with its biological targets.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques for Structural Confirmation (general methods)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of Benzyl (B1604629) Piperidine-4-carboxylate. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present. For the closely related Methyl 1-benzylpiperidine-4-carboxylate, characteristic signals in the ¹³C NMR spectrum confirm the presence of the benzyl and piperidine (B6355638) groups. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide the mass-to-charge ratio of the parent ion, confirming the molecular formula, as well as fragment ions that help piece the structure together. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of Benzyl Piperidine-4-carboxylate would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretching, C-N stretching of the tertiary amine, and bands corresponding to the aromatic ring of the benzyl group.
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Number and environment of hydrogen atoms | Confirms the presence of benzyl, piperidine, and ester protons. |
| ¹³C NMR | Types of carbon atoms (e.g., C=O, aromatic, aliphatic) | Elucidates the carbon skeleton of the entire molecule. nih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural clues. nih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Identifies key bonds like C=O (ester), C-N, and aromatic C-H. |
Chromatographic Purity Analysis and Separation Techniques
Chromatographic methods are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A common method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a derivative of this compound can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Gradient elution, for example changing the ratio of acetonitrile and water (with 0.1% trifluoroacetic acid), is often used to achieve optimal separation of piperidine derivatives. nih.gov The purity of related compounds is often specified as ≥95% or 99% as determined by HPLC. nih.govcphi-online.com
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and sensitivity for purity analysis. The purity of related piperidine compounds has been determined using GC. cphi-online.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique often used to monitor the progress of chemical reactions during the synthesis of piperidine derivatives. nih.govgoogle.com
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with Formic Acid sielc.com | Purity determination and quantification. sielc.comcphi-online.com |
| GC | Polysiloxane-based capillary column | Helium (carrier gas) | Purity analysis of volatile impurities. cphi-online.com |
| TLC | Silica gel plate | Hexane/Ethyl Acetate chemicalbook.com | Reaction monitoring and preliminary purity check. google.comchemicalbook.com |
Derivatization Approaches for Enhanced Detection and Quantification
Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability by UV or fluorescence detectors in HPLC. nih.gov While this compound has a UV-active benzyl group, derivatization can be employed to enhance sensitivity, especially for trace-level analysis or when dealing with complex matrices.
Improving UV Detection: For compounds with poor UV absorption, derivatization with a reagent containing a strong chromophore can significantly enhance detection. For instance, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been used as a derivatizing agent for benzyl halides. This reagent shifts the absorption wavelength to a higher value (e.g., 392 nm), which can minimize matrix interference and improve the specificity of the HPLC-UV method. rsc.org
Enhancing Mass Spectrometric Detection: The analysis of carboxylic acids can be challenging due to poor ionization in mass spectrometry. nih.gov Derivatization of the carboxyl group can improve ionization efficiency. N-(4-aminophenyl)piperidine is a high proton affinity tag that has been successfully used to derivatize organic acids. This approach allows for detection in the more sensitive positive ion mode in LC-MS and can lead to significant improvements in detection limits. nsf.govresearchgate.net This strategy could be adapted for the carboxylic acid precursor of this compound or for the compound itself if the ester is hydrolyzed.
| Derivatization Reagent | Target Functional Group | Analytical Advantage | Detection Method |
| 1-(4-Nitrophenyl) piperazine (4-NPP) | Benzyl Halide (related precursor) | Enhanced UV absorption rsc.org | HPLC-UV rsc.org |
| N-(4-aminophenyl)piperidine | Carboxylic Acid nsf.govresearchgate.net | Increased proton affinity, improved ionization nsf.govresearchgate.net | LC-MS/SFC-MS (Positive Mode) nsf.govresearchgate.net |
Future Perspectives and Translational Research Implications
Development of Multi-Target Directed Ligands (MTDLs)
The complexity of many disorders, particularly neurodegenerative diseases like Alzheimer's, has highlighted the limitations of single-target drugs and spurred the development of Multi-Target Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to simultaneously modulate multiple biological targets involved in a disease's pathological network, offering the potential for synergistic efficacy and improved safety profiles. nih.gov The N-benzylpiperidine scaffold is a key component in this strategy. nih.govnih.gov
Research has focused on designing N-benzylpiperidine derivatives to combat the multifactorial pathology of Alzheimer's disease. nih.gov One successful approach involves creating hybrid compounds that merge the N-benzylpiperidine core of donepezil (B133215) with other pharmacophores. nih.gov For instance, a series of N-benzylpiperidine derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC). nih.gov Compounds from this series, such as d5 and d10 , demonstrated potent dual-enzyme inhibition, along with abilities to scavenge free radicals, chelate metals, and inhibit amyloid-beta (Aβ) aggregation. nih.gov
In another study, N-benzylpiperidine analogs were developed as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's pathology. nih.gov Through structure-based design, researchers synthesized a series of compounds, with compound 40 and compound 41 emerging as potent and balanced inhibitors of both targets. nih.gov These compounds also showed high permeability in a blood-brain barrier model (PAMPA-BBB assay), effectively displaced propidium (B1200493) iodide from the peripheral anionic site (PAS) of AChE, and inhibited Aβ aggregation. nih.gov The MTDL strategy, utilizing the benzylpiperidine core, thus represents a promising paradigm for developing effective treatments for complex neurodegenerative disorders. nih.govresearchgate.net
Strategies for Lead Optimization and Rational Drug Design
The N-benzylpiperidine motif is frequently used by medicinal chemists as a tool to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov Lead optimization strategies for benzylpiperidine-based compounds often involve systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic profiles.
A critical aspect of optimization is managing the compound's properties to ensure it reaches its biological target. For instance, while some 4,4-difluoropiperidine (B1302736) scaffolds produced very potent dopamine (B1211576) D₄ receptor antagonists, the fluorine atoms reduced the basicity of the piperidine (B6355638) nitrogen, leading to poor brain penetration. nih.gov Similarly, other potent antagonists suffered from high intrinsic clearance, limiting their therapeutic potential. nih.gov These challenges highlight the need for rational design to balance potency with drug-like properties.
Physiologically based pharmacokinetic (PBPK) modeling offers a powerful tool for rational bioavailability design. nih.gov By simulating how a dozen or more compound properties might influence oral bioavailability, researchers can identify the two or three most influential factors for a given chemical series. nih.gov This approach allows for a more efficient, multi-objective lead optimization process, moving beyond simple rules of thumb to navigate conflicting property requirements, such as increasing solubility without detrimentally decreasing permeability. nih.gov
Structure-based drug design is another key strategy. By understanding the interactions between the N-benzylpiperidine scaffold and its target protein, such as the crucial cation-π interactions it can form, chemists can make informed modifications to improve potency and stereochemical aspects of the molecule. nih.gov For example, the synthesis of a series of 4-benzylpiperidine (B145979) carboxamides as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors involved optimizing the linker length between the piperidine ring and an amide substituent, finding that a three-carbon linker yielded better activity. nih.gov
Addressing Unmet Medical Needs through Benzylpiperidine-based Therapeutics
An unmet medical need exists where there is a lack of effective, safe, or well-tolerated treatments for a condition. frontiersin.orgfrontiersin.org This can include diseases with no available therapies, conditions with high numbers of non-responders to existing drugs, or the need for treatments with better safety profiles or improved patient adherence. frontiersin.orgfrontiersin.org Benzylpiperidine-based compounds are being investigated to address several such areas, most notably in neurodegenerative and psychiatric disorders.
The multifactorial nature of Alzheimer's disease represents a profound unmet medical need. nih.gov Therapies that target only a single pathway have largely failed, creating an urgent need for new approaches. researchgate.net As detailed previously, MTDLs based on the N-benzylpiperidine scaffold are being developed to simultaneously target multiple facets of the disease, such as AChE, BACE-1, and Aβ aggregation, offering a more holistic therapeutic strategy. nih.govnih.gov
Beyond Alzheimer's, benzylpiperidine derivatives have been explored for other central nervous system disorders. The dopamine D₄ receptor, for which benzylpiperidine-based antagonists have been developed, has been studied as a target for schizophrenia, though early clinical candidates failed due to a lack of efficacy. nih.gov Newer, more potent and selective antagonists may overcome these past failures. nih.gov Additionally, derivatives of 4-benzylpiperidine, such as RMI-10608, have shown potential for treating psychosis and preventing brain damage through NMDA receptor antagonism. wikipedia.org The development of dual serotonin and norepinephrine reuptake inhibitors from 4-benzylpiperidine carboxamides also aims to address needs in the treatment of depression and related disorders. nih.gov
Challenges and Opportunities in the Development of New Chemical Entities
The development of any new chemical entity (NCE) is a complex, high-risk endeavor, and benzylpiperidine-based therapeutics are no exception. A primary challenge lies in achieving a suitable balance between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov As seen in the development of dopamine receptor antagonists, highly potent compounds can be thwarted by issues like poor brain penetration or high intrinsic clearance, which can terminate their development. nih.gov
Furthermore, the multiparameter optimization required during lead optimization is a significant hurdle. nih.gov Improving one property, such as solubility, can often negatively impact another, like permeability. nih.gov Successfully navigating these conflicting objectives requires sophisticated rational design strategies and predictive modeling to guide chemical synthesis efficiently. nih.gov
Despite these challenges, the benzylpiperidine scaffold offers significant opportunities. Its structural flexibility and proven utility as a pharmacophore make it an attractive starting point for drug discovery campaigns targeting a wide range of proteins. nih.gov The ability of the N-benzylpiperidine motif to engage in strong cation-π interactions is a key advantage in designing high-affinity ligands. nih.gov The development of MTDLs for complex diseases like Alzheimer's showcases the platform's potential to address the underlying complexity of diseases that have resisted traditional single-target approaches. nih.govnih.gov Continued exploration of this chemical space, aided by advances in computational chemistry and a deeper understanding of disease biology, presents a clear opportunity to develop novel and impactful medicines.
Q & A
Q. What are the standard protocols for synthesizing Benzyl Piperidine-4-carboxylate derivatives?
Methodological Answer: Synthesis typically involves coupling reactions between piperidine intermediates and benzyl chloroformate or substituted benzyl groups under basic conditions. For example:
- Direct esterification : Reacting 4-oxo-2-propylpiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) yields Benzyl 4-oxo-2-propylpiperidine-1-carboxylate .
- Amide coupling : Ethyl piperidine-4-carboxylate can be coupled with 4-sulfamoylbenzoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile .
Q. Table 1: Synthesis Methods Comparison
| Reaction Type | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|
| Esterification | Benzyl chloroformate, triethylamine, DCM | Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |
| Amide coupling | EDCI, HOBt, CH₃CN | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate |
Q. What safety precautions are necessary when handling this compound compounds?
Methodological Answer: Safety protocols are critical due to variable toxicity profiles:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially for volatile derivatives like Benzyl 4-Hydroxy-1-piperidinecarboxylate (boiling point: 167°C) .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. How is structural characterization performed for these compounds?
Methodological Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXD for phase solving) to resolve crystal structures. For example, Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate was characterized using SHELX, with CIF files deposited in crystallographic databases .
- Spectroscopy : Combine NMR (¹H/¹³C), IR, and mass spectrometry to confirm functional groups and molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural analysis?
Methodological Answer:
- Software Tools : Use SHELXL's robust refinement algorithms to address disordered regions or twinned crystals. For example, SHELXPRO interfaces with macromolecular data to refine high-resolution structures .
- Validation Metrics : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and torsional angles. Discrepancies in Benzyl 4-oxo-2-propylpiperidine-1-carboxylate’s keto-enol tautomerism were resolved using density functional theory (DFT) calculations .
Q. What methodological approaches optimize synthesis yield for these derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates for esterification .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate benzyl chloroformate coupling .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products (>98%) .
Q. How do functional group transformations expand the utility of this compound derivatives?
Methodological Answer:
- Oxidation/Reduction : Convert ketone groups (e.g., 4-oxo-piperidine) to carboxylic acids (via KMnO₄) or alcohols (via NaBH₄) for bioactive analogs .
- Substitution Reactions : Replace benzyl groups with fluorinated or sulfonamide moieties to modulate pharmacokinetic properties .
Q. Table 2: Functional Group Transformations
| Starting Material | Reaction Type | Reagents/Conditions | Application | Reference |
|---|---|---|---|---|
| Benzyl 4-oxo-piperidine-1-carboxylate | Oxidation | KMnO₄, H₂O, H₂SO₄ | Synthesis of HDAC inhibitors | |
| Ethyl piperidine-4-carboxylate | Substitution | Hydrazine hydrate, EtOH | Hydrazide intermediates for sulfonamides |
Q. How is biological activity analyzed for these compounds?
Methodological Answer:
- Enzyme Assays : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HDAC1 or cancer-related kinases) .
- SAR Studies : Compare analogs (e.g., 4-aminopiperidine vs. 4-hydroxy derivatives) to identify critical pharmacophores .
Q. What strategies address discrepancies in toxicological data across derivatives?
Methodological Answer:
- In Silico Tox Prediction : Use ADMET software (e.g., admetSAR) to predict acute oral toxicity (LD₅₀) and prioritize low-risk candidates .
- In Vitro Screening : Perform MTT assays on HepG2 cells to validate cytotoxicity for compounds with undefined hazards (e.g., Benzyl 4-aminopiperidine-1-carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
